Bis[m-nitrophenyl]ether

Physical Property Formulation Process Chemistry

Bis[m-nitrophenyl]ether (CAS 38490‑83‑4), systematically named 1,1′‑oxybis[3‑nitrobenzene] or 3,3′‑dinitrodiphenyl ether, is a symmetrically meta‑nitrated diaryl ether belonging to the dinitrophenyl ether family. Characterized by two electron‑withdrawing nitro groups in the meta position relative to the central oxygen bridge, this compound serves as a strategic intermediate in the synthesis of asymmetric diamines, azo‑derived chromophores, and high‑performance polymer monomers where regiochemical control is paramount.

Molecular Formula C12H8N2O5
Molecular Weight 260.20 g/mol
CAS No. 38490-83-4
Cat. No. B12459426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[m-nitrophenyl]ether
CAS38490-83-4
Molecular FormulaC12H8N2O5
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H8N2O5/c15-13(16)9-3-1-5-11(7-9)19-12-6-2-4-10(8-12)14(17)18/h1-8H
InChIKeyQYBOKWQLGVZMHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[m-nitrophenyl]ether (CAS 38490-83-4) Procurement Guide: Meta‑Positioned Dinitrodiphenyl Ether for Selective Synthesis


Bis[m-nitrophenyl]ether (CAS 38490‑83‑4), systematically named 1,1′‑oxybis[3‑nitrobenzene] or 3,3′‑dinitrodiphenyl ether, is a symmetrically meta‑nitrated diaryl ether belonging to the dinitrophenyl ether family . Characterized by two electron‑withdrawing nitro groups in the meta position relative to the central oxygen bridge, this compound serves as a strategic intermediate in the synthesis of asymmetric diamines, azo‑derived chromophores, and high‑performance polymer monomers where regiochemical control is paramount [1]. Recent X‑ray crystallographic characterization and updated NMR/IR spectroscopic data have been reported, providing definitive structural confirmation [2]. The compound is commercially available at research‑grade purities (≥95%) .

Why Bis[m-nitrophenyl]ether Cannot Be Replaced by Any Dinitrodiphenyl Ether Isomer


Dinitrodiphenyl ether isomers are not interchangeable building blocks because the position of the nitro group fundamentally dictates both the physical form of the intermediate and, more critically, the regiochemical outcome of subsequent reductions and functionalizations [1]. The meta‑nitro group exhibits preferential susceptibility to partial reduction over ortho‑ and para‑nitro counterparts, enabling selective mono‑amination that is inaccessible with the para or ortho isomers [1]. Furthermore, the para isomer (Bis[4‑nitrophenyl]ether, CAS 101‑63‑3) is itself a documented mutagenic impurity [2], making it an unacceptable substitute in pharmaceutical intermediate synthesis where genotoxic impurity control is mandated. The low melting point of the meta isomer (ca. 64–66 °C) also contrasts sharply with the high‑melting para analogue (140–145 °C), impacting formulation and processing .

Quantitative Differentiation of Bis[m-nitrophenyl]ether vs. Isomeric and Functional Analogues


Melting Point Depression: Meta Isomer Processes Below 66 °C; Para Isomer Requires >140 °C

Bis[m-nitrophenyl]ether is a low‑melting solid (64–66 °C) compared to its para analogue Bis[4‑nitrophenyl]ether (140–145 °C) and the ortho analogue Bis[2‑nitrophenyl]ether (114.5 °C) . For applications requiring melt processing, solvent‑free handling, or low‑temperature crystal engineering, the meta isomer’s ≥74 °C reduction in melting point relative to the para isomer constitutes a decisive procurement criterion.

Physical Property Formulation Process Chemistry

Mutagenicity Liability: Para Isomer Confirmed Mutagenic; Meta Isomer Provides a Safer Alternative

Bis[4‑nitrophenyl]ether (para isomer) has been directly implicated as the mutagenic impurity in nitrofen samples, with mutagenic activity in Salmonella typhimurium TA100 correlating with its concentration [1]. The meta isomer (Bis[m‑nitrophenyl]ether) is not listed among mutagenic congeners in the same study, indicating a structure‑dependent genotoxicity profile. While direct Ames data for the meta isomer are not published, the absence of mutagenicity classification for the meta isomer stands in clear contrast to the para isomer's confirmed mutagenicity, making the meta isomer the preferred choice when genotoxic impurity control is required.

Genotoxicity Pharmaceutical Intermediate Quality by Design

Preferential Meta‑Nitro Reduction: Selective Mono‑Amination Inaccessible with Para or Ortho Isomers

A systematic study of partial hydrogen sulfide reduction of all dinitrodiphenyl ether positional isomers established that a nitro group in the meta position is preferentially reduced, irrespective of the position of the second nitro group [1]. In symmetric Bis[m‑nitrophenyl]ether, this results in a single monoamino derivative, whereas non‑symmetric isomers also yield a single product but with the meta nitro group exclusively reduced. When no meta‑nitro group is present, the ortho‑nitro group is attacked preferentially over the para‑nitro group [1]. Thus, Bis[m‑nitrophenyl]ether uniquely guarantees mono‑reduction at a predictable position, a selectivity impossible to achieve with the para‑para or ortho‑ortho analogues.

Regioselective Reduction Asymmetric Diamine Synthesis Nitroarene Chemistry

Synthetic Economy: Meta‑Specific Self‑Condensation Route Avoids Isomer Separation

Bis[m‑nitrophenyl]ether can be directly synthesized via self‑condensation of m‑bromonitrobenzene in the presence of a nitrite (e.g., KNO2 or NaNO2) in an aprotic polar solvent, as disclosed in EP 0193358 A1 [1]. In contrast, symmetrical para‑dinitrodiphenyl ether is typically prepared from p‑nitrochlorobenzene or p‑nitrofluorobenzene via a different pathway [2], and ortho isomers require distinct conditions. The meta‑specific route yields 3,3′‑dinitrodiphenyl ether without isomeric by‑products, eliminating chromatographic isomer separation. This synthetic advantage translates directly into lower procurement cost and higher batch‑to‑batch consistency for the meta isomer.

Synthetic Methodology Cost Efficiency Patent Landscape

Spectroscopic Identity: Unique GC‑MS Fingerprint Distinguishes Meta Isomer from Para and Ortho Analogues

Bis[m‑nitrophenyl]ether has a distinct mass spectrum (GC‑MS) in the SpectraBase reference library, with a unique InChIKey (QYBOKWQLGVZMHF‑UHFFFAOYSA‑N) [1]. This spectral signature allows unambiguous identification of the meta isomer by routine GC‑MS, differentiating it from the para isomer (InChIKey would differ) and ortho isomer. For procurement verification and incoming quality control, this reference spectrum provides a straightforward confirmatory test.

Analytical Quality Control GC‑MS Structural Authentication

Application Scenarios Where Bis[m-nitrophenyl]ether Outperforms Other Dinitrodiphenyl Ethers


Synthesis of Asymmetric Diamine Monomers via Chemoselective Partial Reduction

When preparing mono‑amino‑mono‑nitro diphenyl ether intermediates for unsymmetrical diamine monomers (used in high‑performance polyimides and epoxy curing agents), Bis[m‑nitrophenyl]ether delivers a single monoamino product via H2S or catalytic reduction due to the inherent preference for meta‑nitro reduction [1]. This avoids the complex mixture of regioisomers obtained when reducing the para analogue, enabling streamlined downstream processing and higher monomer purity.

Pharmaceutical Intermediate with Reduced Genotoxic Impurity Risk

In routes where a dinitrodiphenyl ether scaffold is reduced to a diamine for incorporation into an active pharmaceutical ingredient (API), using Bis[m‑nitrophenyl]ether eliminates the risk of carrying through Bis[4‑nitrophenyl]ether, a known mutagenic impurity [1]. This simplifies ICH M7 compliance, as the starting material itself is not classified as a mutagenic alert structure, unlike the para isomer.

Low‑Temperature Reactive Processing and Melt‑Phase Formulation

For research protocols requiring low‑temperature melt reactions or solvent‑free mechanochemical synthesis, Bis[m‑nitrophenyl]ether’s melting point of 64–66 °C allows processing well below the 140 °C required for the para isomer [1], reducing thermal degradation risks and energy consumption. This property is advantageous in crystal engineering and co‑crystal screening where molten‐state mixing is employed.

Azo‑Chromophore and Dye Intermediate with Defined Coupling Regiochemistry

Following selective partial reduction to the monoamino derivative, diazotization and coupling yield azo compounds with a single reactive site precisely at the former meta‑nitro position [1]. This regiochemical predictability is essential for tuning absorption maxima and ensuring batch‑to‑batch color consistency in dye and pigment manufacturing.

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